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molecular formula C7H4F2O2 B070875 2,4-Difluoro-3-hydroxybenzaldehyde CAS No. 192927-69-8

2,4-Difluoro-3-hydroxybenzaldehyde

Cat. No. B070875
M. Wt: 158.1 g/mol
InChI Key: NDEDPHKYSOYQOY-UHFFFAOYSA-N
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Patent
US08669261B2

Procedure details

1M BBr3 in DCM (2.179 ml) was added dropwise in about 30 min. to a stirred solution of 2,4-difluoro-3-methoxybenzaldehyde (0.25 g, 1.452 mmol) in DCM, cooled at −10° C. and under nitrogen atmosphere The solution was stirred for 4 hrs at RT and then diluted with a mixture of THF/H2O (9/1) and heated for 30 min. at 80° C. The solvent was removed and the residue was partitioned between 10N NaOH and Et2O. The aqueous layer was acidified with 10 N HCl and extracted with Et2O/EtOAc (2/1). Organic layers were dried over sodium sulphate and evaporated to give 2,4-difluoro-3-hydroxybenzaldehyde (225 mg) as pale brown powder.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.179 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[F:5][C:6]1[C:13]([O:14]C)=[C:12]([F:16])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9]>C(Cl)Cl.C1COCC1.O>[F:5][C:6]1[C:13]([OH:14])=[C:12]([F:16])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0.25 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1OC)F
Name
Quantity
2.179 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred for 4 hrs at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 30 min. at 80° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 10N NaOH and Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O/EtOAc (2/1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 225 mg
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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